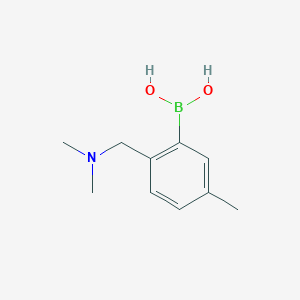
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid: is an organoboron compound with the molecular formula C₉H₁₄BNO₂. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in both academic and industrial research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under inert atmosphere conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up to produce significant quantities of the compound .
化学反応の分析
Types of Reactions
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Aryl derivatives with different functional groups.
科学的研究の応用
(2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Pinacolborane
Uniqueness
Compared to similar compounds, (2-((Dimethylamino)methyl)-5-methylphenyl)boronic acid offers unique reactivity due to the presence of the dimethylamino group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .
特性
CAS番号 |
874633-63-3 |
|---|---|
分子式 |
C10H16BNO2 |
分子量 |
193.05 g/mol |
IUPAC名 |
[2-[(dimethylamino)methyl]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-8-4-5-9(7-12(2)3)10(6-8)11(13)14/h4-6,13-14H,7H2,1-3H3 |
InChIキー |
ZVWITYAFZKHCBW-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C)CN(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
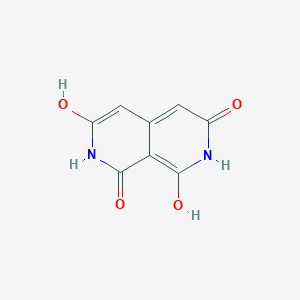
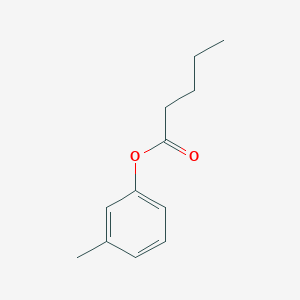
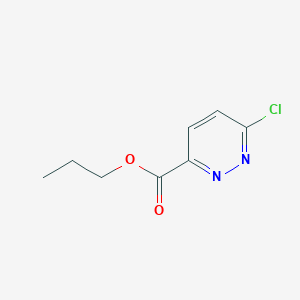
![4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B15070114.png)
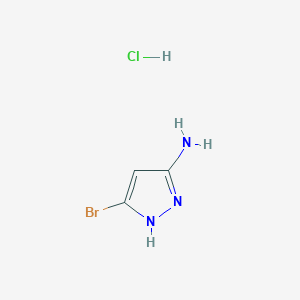
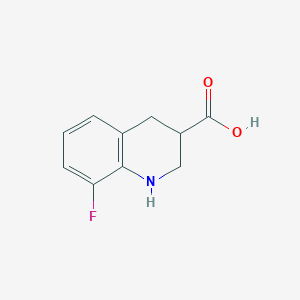
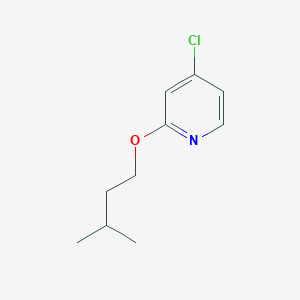
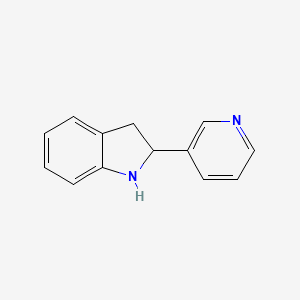
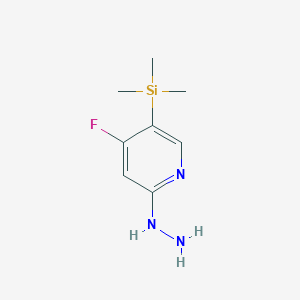
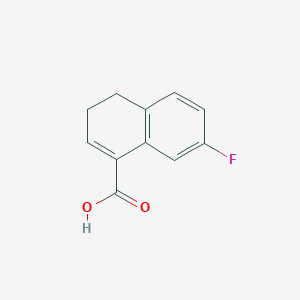
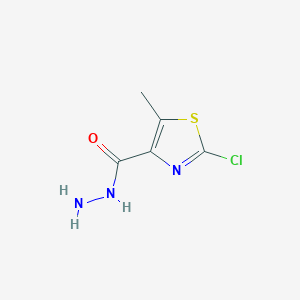
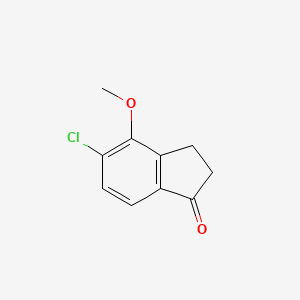
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
